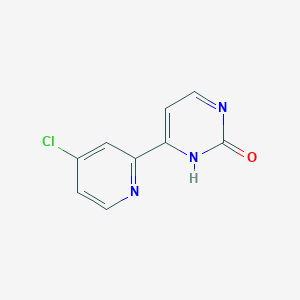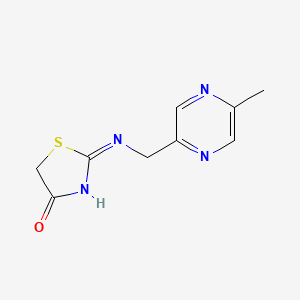
Allyl 4-chlorobenzyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 4-chlorobenzyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyl group attached to a 4-chlorobenzyl group through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: Allyl 4-chlorobenzyl ether can be synthesized through several methods. One common method involves the Williamson ether synthesis, where 4-chlorobenzyl alcohol reacts with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. Catalysts such as montmorillonite clay can be used to facilitate the reaction under continuous-flow conditions .
化学反応の分析
Types of Reactions: Allyl 4-chlorobenzyl ether undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ether linkage can be cleaved under reductive conditions to yield the corresponding alcohols.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Allyl 4-chlorobenzyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of ether compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of allyl 4-chlorobenzyl ether involves its ability to undergo various chemical reactions, which can lead to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the allyl group is targeted, leading to the formation of epoxides or aldehydes .
類似化合物との比較
Allyl benzyl ether: Similar structure but lacks the chlorine atom on the benzyl ring.
4-Chlorobenzyl alcohol: Similar structure but lacks the allyl group.
Benzyl allyl ether: Similar structure but lacks the chlorine atom on the benzyl ring.
Uniqueness: Allyl 4-chlorobenzyl ether is unique due to the presence of both an allyl group and a 4-chlorobenzyl group. This combination allows it to undergo a wider range of chemical reactions compared to its similar compounds .
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
1-chloro-4-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C10H11ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 |
InChIキー |
CUGPEKZSKQMWBC-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Methoxyphenyl)ethyl]nicotinic acid](/img/structure/B8304073.png)




![1-[4-(3-Bromopropoxy)-3,5-dibromophenyl]ethanone](/img/structure/B8304097.png)






![2-[4-(2-Methoxyethoxy)phenyl]-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B8304153.png)

